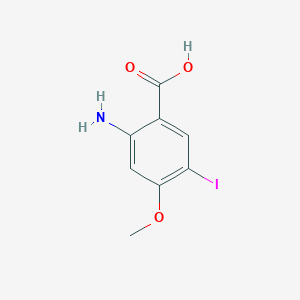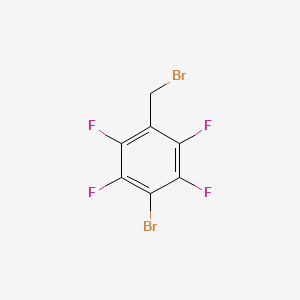![molecular formula C16H24N4O4 B1383171 5-tert-Butyl 4-méthyl 1-(cyclopropylméthyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate CAS No. 1445950-76-4](/img/structure/B1383171.png)
5-tert-Butyl 4-méthyl 1-(cyclopropylméthyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Vue d'ensemble
Description
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
L’échafaudage [1,2,3]triazolo[4,5-c]pyridine est une structure moléculaire précieuse qui a été largement utilisée dans la recherche de nouveaux composés biologiquement actifs. Des dérivés de ce composé se sont avérés être des inhibiteurs sélectifs d’enzymes telles que la phosphodiestérase (PDE10), les lipases, les phospholipases et la lipase monoacylglycérol humaine (hMAGL) . Cela fait du composé un candidat potentiel pour le développement de nouveaux médicaments ciblant ces enzymes.
Chimie agricole
Certains dérivés du composé fonctionnalisés par la pyridine sont importants en tant que pesticides . Cette application est cruciale dans le développement d’agrochimique plus sûrs et plus efficaces qui peuvent contribuer à la lutte antiparasitaire sans affecter négativement l’environnement.
Traitement des maladies métaboliques
Les dérivés du composé ont un potentiel en tant qu’agents pour le traitement des maladies métaboliques . Cela comprend des affections comme le diabète et l’obésité, où la modulation des voies métaboliques est nécessaire pour une intervention thérapeutique.
Recherche sur le cancer
Dans la recherche sur le cancer, les dérivés de ce composé ont montré un potentiel prometteur en tant qu’inhibiteurs de la polymérase de la tubuline et de la myeloperoxydase . Ces protéines sont impliquées respectivement dans la division cellulaire et l’inflammation, deux processus clés dans le développement et la progression du cancer.
Neurosciences
Le composé a des applications en neurosciences, en particulier en tant que modulateurs du récepteur de la tyrosine kinase . Ce récepteur joue un rôle important dans les voies de signalisation des neurones, et sa modulation peut conduire à de nouveaux traitements pour les troubles neurologiques.
Immunologie
Dans le domaine de l’immunologie, les dérivés du composé peuvent agir comme modulateurs du récepteur 9 des C-chémocines (CCR-9) , qui est impliqué dans la réponse immunitaire. Cela pourrait conduire à de nouvelles thérapies pour les maladies auto-immunes et les affections inflammatoires.
Inhibition enzymatique
Le composé a été utilisé pour synthétiser des inhibiteurs de diverses enzymes, telles que la céramidase acide et l’hydrolase de la S-adénosylhomocystéine . L’inhibition de ces enzymes peut avoir des effets thérapeutiques dans les maladies où ces enzymes sont dysrégulées.
Agonisme des récepteurs
Des dérivés de ce composé ont été identifiés comme des agonistes du récepteur farnés oïde (FXR) . Le FXR est impliqué dans la régulation des acides biliaires et le métabolisme du cholestérol, ce qui fait de ces dérivés des traitements potentiels pour les troubles liés au cholestérol.
Propriétés
IUPAC Name |
5-O-tert-butyl 4-O-methyl 1-(cyclopropylmethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(22)19-8-7-11-12(13(19)14(21)23-4)17-18-20(11)9-10-5-6-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGJBCIXLHGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)N=NN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)


